8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Description
Contextualization within Spirocyclic and Nitrile Chemical Landscapes
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a member of two significant families of organic compounds: spirocycles and nitriles.
Spirocyclic Compounds: These are molecules characterized by two rings connected by a single common atom. This structural feature imparts a three-dimensional and conformationally restricted geometry, which is highly sought after in modern drug discovery. enamine.netnih.gov The rigid framework of spirocycles can lead to higher binding affinity and selectivity for biological targets, as it reduces the entropic penalty upon binding. enamine.net The 1,4-dioxaspiro[4.5]decane scaffold, in particular, is a common motif in medicinal chemistry, often serving as a protected form of a cyclohexanone (B45756) ring or as a core component of biologically active molecules. unimore.itnih.gov Research has shown that derivatives of this spiro system are being investigated for their potential as receptor agonists and as imaging agents for conditions like cancer. nih.govnih.gov
Nitrile Compounds: The nitrile group (–C≡N) is a versatile functional group in organic synthesis. enamine.netresearchgate.net Its linear geometry and electronic properties allow it to participate in a wide array of chemical transformations. researchgate.net Nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. enamine.net This versatility makes nitrile-containing compounds valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. bohrium.comresearchgate.net The presence of a nitrile group on a spirocyclic framework, as in the title compound, creates a bifunctional molecule with a fixed three-dimensional orientation of its reactive group.
Academic Significance and Research Trajectory of the Compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its academic significance can be inferred from its structure and the broader research trends in its chemical class. The compound is best understood as a specialized building block or synthetic intermediate.
The research trajectory for compounds of this type is driven by the continued interest in spirocyclic scaffolds for creating novel molecular architectures with potential pharmacological activity. rsc.org The 1,4-dioxaspiro[4.5]decane moiety is a well-established component in the design of ligands for various receptors. unimore.itnih.gov The addition of a methyl and a carbonitrile group at the C8 position introduces a quaternary center, adding to the structural complexity and providing a handle for further synthetic modifications.
Given that α-aminonitriles are key intermediates in the Strecker synthesis of amino acids, it is plausible that this compound could serve as a precursor to novel, constrained α-amino acids with a spirocyclic side chain. researchgate.netnih.gov Such amino acids are of interest for creating peptides with specific secondary structures or for use as chiral ligands in asymmetric synthesis.
The likely synthetic pathway to this compound would involve the reaction of the parent ketone, 8-methyl-1,4-dioxaspiro[4.5]decan-8-one, with a cyanide source, analogous to the well-known Strecker reaction. researchgate.netresearchgate.net The parent ketone itself is a derivative of 4-methylcyclohexanone, with the ketal protecting the carbonyl group.
Fundamental Structural Features and Advanced Nomenclature for Research
The structure of this compound is precisely defined by its IUPAC name. A breakdown of the nomenclature provides a clear picture of its molecular architecture:
[4.5]decane: This indicates a bicyclic system with a total of ten carbon atoms. The numbers [4.5] specify that the spiro atom connects a five-membered ring and a six-membered ring.
spiro: This prefix confirms that the two rings share a single atom.
1,4-dioxa: This indicates the presence of two oxygen atoms at positions 1 and 4 of the spiro system. These, along with three carbon atoms, form a five-membered dioxolane ring.
8-Methyl: A methyl group (–CH₃) is attached to the 8th position of the decane (B31447) skeleton.
8-carbonitrile: A nitrile group (–C≡N) is also attached to the 8th position.
The numbering of the spirocyclic system begins in the smaller ring adjacent to the spiro atom and proceeds around the smaller ring, then through the spiro atom and around the larger ring. In this case, the dioxolane ring is the smaller ring, and the cyclohexane (B81311) ring is the larger one. The spiro atom is at position 5.
Interactive Data Table: Compound Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | This compound |
| Core Structure | Spiro[4.5]decane |
| Key Functional Groups | Nitrile, Ketal (Dioxolane) |
This combination of features results in a chiral molecule with a quaternary carbon at the C8 position, which is part of the cyclohexane ring. The dioxolane ring serves as a protective group for a ketone, a common strategy in multi-step organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOVWRVUGBVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232754 | |
| Record name | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914780-97-5 | |
| Record name | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914780-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501232754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 8 Methyl 1,4 Dioxaspiro 4.5 Decane 8 Carbonitrile
Precursor Synthesis and Building Block Utilization in the Compound's Formation
The assembly of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a systematic process that begins with the formation of the foundational 1,4-dioxaspiro[4.5]decane core. This is followed by the strategic introduction of the nitrile and methyl groups at the C8 position.
Formation of the 1,4-Dioxaspiro[4.5]decane Core Structure
The primary precursor for the target molecule is 1,4-dioxaspiro[4.5]decan-8-one. This intermediate is typically synthesized through the ketalization of 1,4-cyclohexanedione (B43130) with ethylene (B1197577) glycol. researchgate.netgoogle.com This reaction serves to protect one of the ketone functionalities, allowing for selective reaction at the other carbonyl group.
The acid-catalyzed reaction involves the protonation of the carbonyl oxygen of 1,4-cyclohexanedione, followed by nucleophilic attack by the hydroxyl groups of ethylene glycol. youtube.com Subsequent dehydration leads to the formation of the stable five-membered dioxolane ring, yielding the spirocyclic ketal. youtube.com Various acid catalysts can be employed, including p-toluenesulfonic acid and sulfuric acid. google.comresearchgate.net The reaction equilibrium can be driven towards the product by removing water, often through azeotropic distillation. youtube.com
| Starting Material | Reagent | Catalyst | Key Transformation | Product |
| 1,4-Cyclohexanedione | Ethylene Glycol | Acid (e.g., p-TsOH) | Ketalization | 1,4-Dioxaspiro[4.5]decan-8-one |
A notable method involves heating 1,4-cyclohexanedione with ethylene glycol in the presence of methyl triethyl ammonium (B1175870) chloride, which can yield the product in over 90% yield without the need for other solvents. google.com Another approach utilizes 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a starting material, which undergoes selective deketalization in an acidic solution to yield 1,4-dioxaspiro[4.5]decan-8-one. researchgate.net
Introduction of the Nitrile Functionality
With the 1,4-dioxaspiro[4.5]decan-8-one precursor in hand, the next critical step is the introduction of the nitrile group at the C8 position. A common and effective method for this transformation is the reaction of the ketone with trimethylsilyl (B98337) cyanide (TMSCN). This reaction proceeds via the formation of a cyanohydrin intermediate, which is then silylated. Subsequent hydrolysis yields the α-hydroxynitrile, which can be further converted to the desired carbonitrile.
Another viable route is a variation of the Strecker synthesis. organic-chemistry.orgwikipedia.orgnih.gov This one-pot, three-component reaction would involve the ketone (1,4-dioxaspiro[4.5]decan-8-one), an amine source (like ammonia), and a cyanide source (such as sodium cyanide or TMSCN). nih.gov The initial reaction between the ketone and ammonia (B1221849) forms an imine in situ, which is then attacked by the cyanide nucleophile to produce an α-aminonitrile. masterorganicchemistry.com While the classical Strecker synthesis leads to α-amino acids upon hydrolysis, modifications can be made to yield the desired α-carbonitrile.
| Precursor | Reagent(s) | Key Transformation | Intermediate | Product |
| 1,4-Dioxaspiro[4.5]decan-8-one | 1. Trimethylsilyl cyanide (TMSCN) 2. Hydrolysis | Cyanosilylation | O-silylated cyanohydrin | 8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
| 1,4-Dioxaspiro[4.5]decan-8-one | Ammonia, Sodium Cyanide | Strecker-type reaction | α-aminonitrile | 8-Amino-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
The resulting α-functionalized carbonitrile (either α-hydroxy or α-amino) would then require further steps to arrive at the final product, typically involving elimination or substitution reactions. A more direct approach to 1,4-dioxaspiro[4.5]decane-8-carbonitrile would involve the conversion of the cyanohydrin to the corresponding halide or sulfonate followed by reduction.
Methylation at the Spiro-Carbon Bearing the Nitrile Group
The final step in the sequence is the introduction of the methyl group at the C8 position, which already bears the nitrile functionality. This is a classic α-alkylation of a nitrile. The presence of the electron-withdrawing nitrile group makes the α-proton acidic enough to be removed by a suitable base, generating a carbanion.
This carbanion then acts as a nucleophile and reacts with an electrophilic methyl source, most commonly methyl iodide. rsc.orgpearson.com Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete deprotonation and avoid side reactions. pearson.com The reaction is typically carried out at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).
| Precursor | Base | Methylating Agent | Key Transformation | Final Product |
| 1,4-Dioxaspiro[4.5]decane-8-carbonitrile | Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | α-Alkylation | This compound |
Advanced Synthetic Routes and Novel Approaches to this compound
Beyond the fundamental synthetic sequence, more advanced methodologies can be employed to achieve greater control over the synthesis, particularly concerning stereochemistry, and to improve efficiency through catalysis.
Enantioselective Synthesis Strategies for Chiral Control
The C8 carbon of this compound is a quaternary stereocenter. The synthesis of a single enantiomer of this compound requires the use of asymmetric synthesis techniques.
One strategy involves the enantioselective cyanation of the prochiral ketone, 1,4-dioxaspiro[4.5]decan-8-one. This can be achieved using a chiral catalyst to deliver the cyanide group to one face of the ketone preferentially. Chiral Lewis acids or organocatalysts, such as chiral thiourea (B124793) derivatives, have been shown to be effective in promoting the highly enantioselective cyanosilylation of a variety of ketones. nih.gov These catalysts activate the ketone towards nucleophilic attack by the cyanide source, while the chiral environment of the catalyst directs the stereochemical outcome. nih.gov
Alternatively, a chiral auxiliary can be employed. wikipedia.org The starting material, 1,4-cyclohexanedione, could be reacted with a chiral diol to form a chiral ketal. The inherent chirality of this modified spirocyclic core would then direct the subsequent cyanation and methylation steps. After the desired stereocenter at C8 is established, the chiral auxiliary can be removed.
Another approach is the diastereoselective alkylation of an enolate derived from 1,4-dioxaspiro[4.5]decane-8-carbonitrile that is attached to a chiral auxiliary. harvard.edu For example, the carbonitrile could be converted to a carboxylic acid, which is then coupled to a chiral auxiliary like an Evans oxazolidinone. wikipedia.org Deprotonation and subsequent methylation would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched product.
Catalytic Approaches in the Synthesis of the Compound
Catalysis can be applied at various stages of the synthesis to improve efficiency and reduce waste.
Catalytic Ketalization: The formation of the 1,4-dioxaspiro[4.5]decane core can be catalyzed by solid acid catalysts, which offer advantages in terms of separation and reusability over homogeneous acid catalysts. researchgate.net
Catalytic Cyanation: As mentioned in the enantioselective synthesis section, both chiral Lewis acids and organocatalysts can be used to catalyze the cyanation step. researchgate.net Even for the racemic synthesis, catalysts can enhance the reaction rate and yield.
Phase-Transfer Catalysis for Methylation: The methylation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile can be performed under phase-transfer catalysis (PTC) conditions. researchgate.netphasetransfer.com This technique is particularly useful for alkylating nitriles. researchgate.net A quaternary ammonium salt is used to transport the enolate anion from an aqueous or solid phase into the organic phase containing the methyl iodide, thereby facilitating the reaction. researchgate.net
Cobalt-Catalyzed Alkylation: Recent advancements have shown that cobalt catalysts can be effective for the α-alkylation of nitriles with alcohols. rsc.orgresearchgate.netrsc.org This "borrowing hydrogen" methodology could potentially be adapted for the methylation step, using methanol (B129727) as the methyl source in a more atom-economical process. nih.gov
Optimization of Reaction Conditions and Yields in Compound Synthesis
The efficient synthesis of spirocyclic compounds, including this compound, is contingent upon the careful optimization of reaction conditions. Research into related spiro compounds highlights several key parameters that can be manipulated to enhance reaction yields and reduce synthesis time.
One critical aspect is the choice of catalyst and reaction medium. For the formation of the 1,4-dioxaspiro[4.5]decane core, which involves the ketalization of a cyclohexanone (B45756) precursor, acidic catalysts are typically employed. Studies on the synthesis of the parent compound, 1,4-Dioxaspiro[4.5]decan-8-one, have shown that the selection of the acid catalyst is crucial. While strong mineral acids can be effective, they can also lead to side reactions and corrosion issues. A greener approach involves using solid acid catalysts or milder organic acids like acetic acid. researchgate.net The optimization of catalyst loading and the removal of water, a byproduct of ketalization, are also vital for driving the reaction to completion and maximizing the yield.
Furthermore, temperature and reaction time are interdependent variables that significantly impact the efficiency of the synthesis. An investigation into the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one demonstrated that by optimizing the reaction temperature to 65°C and adjusting the solvent system, the reaction time could be drastically reduced from 15 hours to just 11 minutes, with a corresponding increase in yield from 65% to 80%. researchgate.net
Modern synthetic techniques such as microwave-assisted synthesis have also emerged as a powerful tool for optimizing the production of spiro compounds. nih.gov Microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher product yields compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Spiro Compounds
| Method | Typical Reaction Time | Typical Yield Improvement |
|---|---|---|
| Conventional Heating | 6-7 hours | - |
| Microwave-Assisted | 6 minutes | 20-30% |
Data derived from a study on the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives. nih.gov
Derivatization Strategies and Analogue Synthesis from this compound
The molecular structure of this compound offers several avenues for derivatization, allowing for the synthesis of a diverse range of analogues. These strategies primarily target the nitrile group, the dioxaspiro system, and the cyclohexane (B81311) ring.
Transformations of the Nitrile Group (e.g., Reductions to Amines)
The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities. One of the most common transformations is its reduction to a primary amine. For instance, the related compound, 8-(cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, has been successfully reduced to {[8-(cyclopropylmethyl)-1,4-dioxaspiro[4.5]dec-8-yl]methyl}amine using lithium aluminum hydride (LiAlH₄) in diethyl ether. molaid.com This transformation is fundamental in medicinal chemistry for introducing a basic nitrogen atom, which can be crucial for biological activity.
Beyond reduction, the nitrile group can also be hydrolyzed to a carboxylic acid, providing another key intermediate for further functionalization, such as esterification or amide bond formation. The existence of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid as a commercially available compound suggests that this hydrolysis is a feasible synthetic route.
Modifications of the Dioxaspiro[4.5]decane System
The 1,4-dioxaspiro[4.5]decane moiety can be chemically altered to modulate the physicochemical properties of the molecule. A notable strategy involves the replacement of one or both oxygen atoms with sulfur atoms to yield thiaspiro analogues. Research on structurally related compounds has demonstrated the synthesis of 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane derivatives. unimore.it This heteroatom substitution can significantly impact the compound's conformation and electronic properties.
Another approach to modifying the spiro system is to alter the size of the heterocyclic ring. While the focus is on the [4.5]decane system, synthetic methods exist for the creation of related structures like 1,4-dioxaspiro[4.4]nonane derivatives, indicating that the choice of the diol in the ketalization step can be varied to produce different ring sizes. researchgate.net
Functionalization of the Cyclohexane Ring Moiety
The cyclohexane ring of the spiro system provides a scaffold for further functionalization. The introduction of substituents onto the cyclohexane ring can significantly influence the molecule's three-dimensional shape and its interactions with biological targets. One reported strategy for a related compound, 7-methyl-1,4-dioxaspiro[4.5]decane, involves the introduction of hydroxyl groups to form a diol. nih.gov This indicates that the carbon atoms of the cyclohexane ring are amenable to oxidation and other functional group interconversions.
Furthermore, the C8 position, which bears the methyl and nitrile groups, is a key site for introducing structural diversity. Docking studies on related 1,4-dioxa-spiro[4.5]decane derivatives have explored the impact of various substituents at this position, suggesting that synthetic efforts can be directed towards creating a library of compounds with different functionalities at C8. unimore.it
Chemical Reactivity and Mechanistic Investigations of 8 Methyl 1,4 Dioxaspiro 4.5 Decane 8 Carbonitrile
Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group in 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is highly polarized, rendering the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This electronic arrangement is the basis for its characteristic reactions.
Reductions (e.g., Lithium Aluminum Hydride, Catalytic Hydrogenation, Complex Metal Hydride Reductions)
The reduction of the nitrile group is a fundamental transformation that can lead to the formation of primary amines. The choice of reducing agent is crucial in determining the reaction outcome.
Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, lithium aluminum hydride is expected to readily reduce the nitrile group of this compound to a primary amine. The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.
Mechanism: The reaction is believed to initiate with the coordination of the aluminum atom to the nitrile nitrogen, enhancing the electrophilicity of the carbon. This is followed by the transfer of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the nitrile carbon. This process occurs twice, ultimately leading to a nitrogen-aluminum complex which, upon aqueous workup, is hydrolyzed to yield the primary amine, (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine. Given the stability of the ketal in basic and neutral conditions, the dioxaspiro[4.5]decane core is expected to remain intact during this transformation.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. Catalytic hydrogenation is also an effective method for the reduction of nitriles to primary amines.
Reaction Conditions: The reaction is typically carried out under a pressurized atmosphere of hydrogen. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the efficiency of the reduction. For the target molecule, this method would likely yield (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine.
Complex Metal Hydride Reductions: Other complex metal hydrides can also be employed for nitrile reduction. For instance, Diisobutylaluminium hydride (DIBAL-H) is known to reduce nitriles to aldehydes at low temperatures. If the reaction with this compound is carefully controlled at low temperatures followed by aqueous workup, it could potentially yield 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde.
| Reducing Agent | Expected Product | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine | Anhydrous ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (H₂/Catalyst) | (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine | H₂ gas, Raney Ni, PtO₂, or Pd/C, elevated pressure |
| Diisobutylaluminium hydride (DIBAL-H) | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde | Low temperature (e.g., -78 °C), followed by aqueous workup |
Nucleophilic Additions and Substitutions at the Nitrile Carbon
The electrophilic carbon of the nitrile group is a prime target for nucleophiles. These reactions can lead to the formation of a variety of functional groups.
Grignard Reagents: The addition of a Grignard reagent (R-MgX) to this compound would result in the formation of an imine intermediate after the initial nucleophilic attack. Subsequent hydrolysis of this imine would yield a ketone. For example, reaction with methylmagnesium bromide would produce 1-(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-one.
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds can add to the nitrile group to form ketones after hydrolysis.
Mechanism: The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, breaking the pi bond and forming a new carbon-carbon bond. The resulting imine salt is then hydrolyzed in an aqueous workup to the corresponding ketone. The ketal functionality is expected to be stable under the basic conditions of the Grignard or organolithium reaction.
Hydrolysis and Related Transformations of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Acidic Hydrolysis: Heating this compound in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) would be expected to hydrolyze the nitrile to a carboxylic acid, yielding 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid. The reaction proceeds through the formation of a primary amide intermediate. However, a significant consideration is the acid-lability of the dioxaspiro[4.5]decane (ketal) group. researchgate.net Prolonged exposure to strong acid could lead to the deprotection of the ketal, resulting in the formation of a keto-acid.
Basic Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH or KOH) followed by acidification would also convert the nitrile to a carboxylic acid. The reaction first produces a carboxylate salt, which is then protonated in the final acidification step. The ketal is stable under basic conditions, making this a potentially more selective method for hydrolyzing the nitrile without affecting the dioxaspiro core.
| Reaction | Reagents | Expected Product | Potential Side Product |
| Acidic Hydrolysis | H₂SO₄(aq) or HCl(aq), heat | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | 4-oxo-1-methylcyclohexane-1-carboxylic acid |
| Basic Hydrolysis | 1. NaOH(aq) or KOH(aq), heat; 2. H₃O⁺ | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | None expected |
Reactions of the Dioxaspiro[4.5]decane Core
The 1,4-dioxaspiro[4.5]decane moiety is a cyclic ketal, which serves to protect a ketone functional group. Its reactivity is primarily centered around its cleavage under acidic conditions.
Ring Opening and Closing Reactions
The stability of the dioxaspiro[4.5]decane core is pH-dependent.
Ring Opening (Deprotection): In the presence of aqueous acid, the ketal can be hydrolyzed to regenerate the parent ketone. researchgate.net For this compound, this would lead to the formation of 1-methyl-4-oxocyclohexane-1-carbonitrile. This reaction is reversible, and the equilibrium can be shifted towards the ketone by the presence of a large excess of water.
Mechanism: The reaction is initiated by the protonation of one of the oxygen atoms of the ketal, making it a better leaving group. This is followed by the departure of the ethylene (B1197577) glycol unit and attack of water, leading to a hemiacetal which then collapses to the ketone.
Ring Closing (Protection): The reverse reaction, the formation of the dioxaspiro[4.5]decane from the corresponding ketone (1-methyl-4-oxocyclohexane-1-carbonitrile) and ethylene glycol, is typically carried out under anhydrous acidic conditions with the removal of water to drive the equilibrium towards the ketal product.
Oxidation Reactions
The dioxaspiro[4.5]decane core is generally resistant to oxidation under mild conditions. However, the adjacent cyclohexyl ring can be susceptible to oxidation under more forcing conditions, although the ketal itself is quite stable. Specific oxidizing agents can target C-H bonds, but this is less common and typically requires specialized reagents. For most common laboratory oxidants, the ketal is expected to be inert.
It is important to note that while the reactivity described is based on well-established chemical principles, the specific reaction conditions and outcomes for this compound would need to be determined experimentally. The steric hindrance imposed by the methyl group at the 8-position could influence the rates and feasibility of some of these transformations.
Applications in Advanced Organic Synthesis and Building Block Utility of 8 Methyl 1,4 Dioxaspiro 4.5 Decane 8 Carbonitrile
Role as a Key Intermediate in Complex Molecule Synthesis
The structure of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile, featuring a ketal-protected cyclohexanone (B45756) and a quaternary nitrile, positions it as a valuable intermediate for the synthesis of more complex molecular architectures. The ketal group serves as a robust protecting group for the ketone, allowing for selective transformations at other positions of the molecule. The nitrile group, in turn, can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone, providing a handle for further functionalization and carbon-carbon bond formation.
While direct and extensive examples of the use of this compound in the total synthesis of complex natural products are not widely documented in publicly available research, its structural motifs are present in various bioactive molecules. For instance, the spiro[4.5]decane core is a key feature in a number of natural products and pharmaceutical agents. The synthesis of such complex molecules often relies on the strategic use of bifunctional building blocks like the title compound.
A general synthetic approach could involve the initial elaboration of the nitrile functionality. For example, reduction of the nitrile to a primary amine would yield an amino-spirocycle, a common scaffold in medicinal chemistry. Subsequent N-alkylation or acylation could then be used to introduce further diversity. Alternatively, hydrolysis of the nitrile to a carboxylic acid would provide a key intermediate for the synthesis of spirocyclic esters and amides.
The deprotection of the ketal under acidic conditions would regenerate the cyclohexanone moiety, opening up another avenue for chemical modification. This ketone could undergo a variety of classical ketone reactions, such as alpha-alkylation, Wittig olefination, or reductive amination, to build up molecular complexity. The strategic timing of this deprotection step is crucial in a multi-step synthesis.
Utility as a Chiral Auxiliary or Precursor in Asymmetric Synthesis
The application of this compound in asymmetric synthesis, particularly as a chiral auxiliary, is an area of significant potential, although specific examples in the literature are scarce. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.
For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers or synthesized in an enantiomerically pure form. This could potentially be achieved through chiral chromatography or by employing an asymmetric synthesis route to the compound itself.
Once obtained in an enantiopure form, the spirocyclic scaffold could be attached to a substrate, and its rigid, three-dimensional structure could influence the facial selectivity of subsequent reactions. For instance, if the nitrile group is converted to an amine and then acylated with a prochiral electrophile, the spirocyclic framework could direct the approach of a nucleophile to one of the two faces of the electrophilic center. After the desired stereocenter is set, the auxiliary could be cleaved and potentially recovered for reuse.
While the direct use of this specific compound as a chiral auxiliary is not well-documented, the broader class of spirocyclic compounds has been explored in this context. The inherent conformational rigidity of spirocycles makes them attractive candidates for the design of new chiral ligands and auxiliaries.
Development of Novel Synthetic Methodologies Utilizing the Compound
The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methods. The presence of a protected ketone and a nitrile at a quaternary center invites exploration of novel reaction pathways.
For example, methodologies could be developed that involve the simultaneous or sequential transformation of both the nitrile and the protected ketone. A one-pot reaction that involves the reduction of the nitrile to an amine, followed by an intramolecular reaction with the deprotected ketone to form a spiro-fused heterocyclic system, would be a powerful synthetic tool.
Furthermore, the compound could serve as a model substrate for testing new catalytic systems. For instance, new catalysts for the enantioselective reduction of the nitrile or for the asymmetric alpha-functionalization of the corresponding deprotected ketone could be evaluated using this readily accessible starting material.
The development of novel synthetic methodologies often relies on the availability of versatile and well-defined building blocks. This compound, with its stable protecting group and reactive functionality, is well-suited for this purpose.
Integration into Diversified Chemical Libraries for Research Purposes
The generation of chemical libraries containing structurally diverse and three-dimensional molecules is a cornerstone of modern drug discovery. Spirocyclic scaffolds are highly sought after for inclusion in such libraries due to their departure from the flat, aromatic structures that have traditionally dominated medicinal chemistry.
This compound is an excellent starting point for the construction of a diversified chemical library. The nitrile group can be readily converted into a variety of other functional groups, serving as a key point for diversification. For example, a library of amides could be generated by hydrolyzing the nitrile to the corresponding carboxylic acid and then coupling it with a diverse set of amines. Similarly, a library of amines could be produced by reducing the nitrile and then reacting the resulting primary amine with a range of electrophiles.
The protected ketone functionality adds another layer of potential diversity. A library of compounds could be synthesized where the nitrile is first modified, and then the ketal is removed to reveal the ketone. This ketone could then be subjected to a second round of diversification reactions, such as reductive amination with a library of primary amines, to generate a large set of spirocyclic compounds with multiple points of diversity.
The following table illustrates a potential diversification strategy starting from this compound:
| Starting Material | Transformation of Nitrile | Subsequent Transformation of Deprotected Ketone | Resulting Compound Class |
| This compound | Hydrolysis to Carboxylic Acid | Amide coupling with various amines | Spirocyclic Amides |
| This compound | Reduction to Primary Amine | Reductive amination with various aldehydes/ketones | Spirocyclic Diamines |
| This compound | Grignard reaction | Wittig reaction | Highly substituted Spirocycles |
This systematic approach to diversification allows for the rapid generation of a large number of unique spirocyclic compounds for biological screening.
Mechanistic Biological and Pharmacological Relevance of 8 Methyl 1,4 Dioxaspiro 4.5 Decane 8 Carbonitrile Theoretical and in Vitro Studies
Role in Enzyme Interaction Studies and Inhibition Mechanisms (e.g., IRAK4 Inhibition, Raf Inhibition)
There is no available scientific literature detailing the role of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile in enzyme interaction studies. Consequently, its potential to inhibit enzymes such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) or Raf kinases has not been reported. Mechanistic studies that would elucidate its binding modes, inhibitory constants (K_i), or IC50 values against these or any other enzymes are not present in published research.
Interactions with Cellular Signaling Pathways (e.g., Ras/Raf/MEK/ERK Pathway Modulation)
Information regarding the interaction of this compound with cellular signaling pathways, including the Ras/Raf/MEK/ERK pathway, is not available. The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is common in various cancers. nih.govnih.gov However, no studies have been published that investigate whether this specific compound can modulate any components of this pathway.
Biochemical Pathways Affected by the Compound
There are no documented studies identifying the specific biochemical pathways affected by this compound. Research into how this compound may alter metabolic processes, signal transduction cascades, or other cellular biochemical networks has not been published.
Molecular Basis of Biological Activity
Without identified biological targets or affected pathways, the molecular basis of any potential biological activity for this compound remains unknown. Understanding the molecular basis of activity would require identifying its direct binding partners and characterizing the subsequent downstream cellular effects, data which is currently unavailable.
Mechanistic Insights into Anti-Proliferative Activities
There is no evidence in the scientific literature to suggest that this compound possesses anti-proliferative activities. Therefore, no mechanistic insights into such activities can be provided. Studies on its effects on cell cycle progression, apoptosis, or other mechanisms related to cell proliferation have not been reported.
Advanced Analytical Techniques in Characterization and Research of 8 Methyl 1,4 Dioxaspiro 4.5 Decane 8 Carbonitrile
Spectroscopic Analysis in Elucidating Reaction Intermediates and Products
Spectroscopic methods are paramount in determining the molecular structure of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group, the cyclohexane (B81311) ring protons, and the ethylenedioxy protons of the dioxolane ring. The chemical shifts and coupling patterns of the cyclohexane protons would be complex due to their diastereotopic nature and conformational rigidity. The ¹³C NMR spectrum is equally informative, with a characteristic signal for the spiro carbon (the C8 atom bonded to the methyl, nitrile, and two other carbons), the nitrile carbon, the methyl carbon, and the carbons of the cyclohexane and dioxolane rings. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals and confirm connectivity within the molecule.
While specific experimental data for the target compound is not widely published, analysis of related structures provides insight. For instance, in various 1,4-dioxaspiro[4.5]decane derivatives, the spiro carbon typically appears around 90-110 ppm in the ¹³C NMR spectrum. researchgate.net
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
Note: These are predicted values based on typical ranges for similar functional groups and may vary from experimental results.
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=N (Nitrile) | 118 - 125 | Characteristic range for nitrile carbons. |
| C8 (Spiro) | 95 - 110 | Quaternary carbon of the ketal. |
| O-CH₂-CH₂-O | 64 - 68 | Dioxolane ring carbons. |
| CH₃ | 20 - 30 | Methyl group attached to a quaternary center. |
| Cyclohexane CH₂ | 25 - 40 | Multiple signals expected due to different environments. |
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The most prominent and diagnostic absorption for this compound would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. The presence of the ketal is confirmed by strong C-O stretching bands in the fingerprint region, typically between 1000-1200 cm⁻¹. The absence of a strong carbonyl (C=O) band around 1715 cm⁻¹ would confirm the successful conversion of a precursor ketone, such as 1,4-dioxaspiro[4.5]decan-8-one, into the spiroketal. researchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed, confirming the molecular formula. Fragmentation patterns can also be diagnostic. For instance, the loss of the ethylene (B1197577) oxide group or cleavage of the cyclohexane ring can lead to characteristic fragment ions, helping to piece together the molecular structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental composition.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and solvents, thereby assessing its purity. They are also invaluable for monitoring the progress of a reaction over time.
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a highly suitable technique for purity analysis. libretexts.orgwikipedia.org A sample is vaporized and passed through a capillary column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. A pure sample of the target compound would ideally show a single peak in the chromatogram. By running standards, GC can also be used to quantify the amount of product formed and any remaining starting materials, allowing for the calculation of reaction yield and conversion. The choice of column (e.g., a nonpolar or medium-polarity column) and temperature program are critical parameters that would be optimized for the best separation.
Interactive Data Table: Comparison of Chromatographic Methods
| Technique | Principle | Application for Target Compound | Key Parameters |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. libretexts.org | Purity assessment, reaction monitoring, quantification. | Column type, temperature program, carrier gas flow rate. |
| High-Performance Liquid Chromatography (HPLC) | Separation in the liquid phase based on polarity. | Purity assessment, preparative purification. | Stationary phase, mobile phase composition, flow rate. |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic and chromatographic methods provide a wealth of information about connectivity and purity, X-ray crystallography offers the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in a single crystal.
To perform this analysis, a high-quality single crystal of this compound must first be grown. This can often be achieved by slow evaporation of a solvent from a concentrated solution of the pure compound. The crystal is then mounted in an X-ray diffractometer, and a beam of X-rays is directed at it. The resulting diffraction pattern is collected and analyzed computationally to generate a 3D model of the molecule.
This model provides exact bond lengths, bond angles, and torsional angles. For a spirocyclic system like this, crystallography would definitively confirm the relative stereochemistry of the methyl and nitrile groups with respect to the cyclohexane ring and the geometry of the spirocyclic junction.
Although a crystal structure for this compound itself is not publicly available, data from closely related compounds, such as (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid, illustrate the power of this technique. researchgate.net In the crystal structure of this related molecule, the precise conformation of the cyclohexane ring (a chair conformation) and the dioxolane ring, as well as the intermolecular interactions (like hydrogen bonding), are clearly defined. researchgate.net This level of detail is unattainable with other analytical methods and is considered the gold standard for structural proof.
Future Directions and Emerging Research Areas Pertaining to 8 Methyl 1,4 Dioxaspiro 4.5 Decane 8 Carbonitrile
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile and its derivatives. Current synthetic strategies for spiro compounds often involve multi-step processes that may use hazardous reagents and generate significant waste. The principles of green chemistry are expected to drive innovation in this area.
Key areas of development may include:
Microwave-Assisted Organic Synthesis (MAOS): As demonstrated in the synthesis of other spiro heterocycles, microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov The application of MAOS to the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods.
Solvent-Free and Aqueous Synthesis: The development of synthetic protocols that operate under solvent-free conditions or in water would significantly enhance the sustainability of the synthesis. nih.govrsc.org Research into solid-state reactions or reactions in aqueous media could minimize the use of volatile organic solvents.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area of green chemistry. researchgate.netmdpi.com Exploring organocatalytic routes, such as domino reactions, could provide a metal-free and milder alternative for the construction of the spirocyclic framework. researchgate.netnih.gov
Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to batch synthesis. A cyanide-free synthesis of nitriles has been demonstrated using flow chemistry, which could be adapted for the production of this compound. rsc.org
Biocatalysis: Enzymatic processes, such as those using aldoxime dehydratases, offer a highly selective and sustainable route to nitriles from readily available aldehydes, avoiding the use of toxic cyanide reagents. nih.govresearchgate.net
| Synthesis Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields |
| Solvent-Free/Aqueous Synthesis | Reduced use of volatile organic solvents, improved safety |
| Organocatalysis | Metal-free, milder reaction conditions |
| Flow Chemistry | Improved safety, scalability, and efficiency |
| Biocatalysis | High selectivity, avoidance of toxic reagents |
Exploration of Novel Reactivity and Transformations
The chemical structure of this compound, featuring both a spiroketal and a nitrile group, offers opportunities for a variety of chemical transformations. Future research is likely to explore the reactivity of these functional groups to generate novel derivatives with potentially interesting properties.
Transformations of the Nitrile Group: The nitrile functionality is a versatile precursor to a range of other chemical moieties. Future studies could investigate the hydrolysis of the nitrile to a carboxylic acid or an amide, its reduction to an amine, or its participation in cycloaddition reactions to form heterocyclic rings. nih.gov The conversion of the nitrile to an amino acid via acid hydrolysis, a key step in the Strecker synthesis, could also be explored. pearson.com
Stereocontrolled Reactions: The stereochemistry of the spirocyclic core is crucial for its biological activity and material properties. Research into stereocontrolled synthesis and transformations of spiroketals is an active area. nih.govacs.org Future work on this compound could focus on developing methods to control the stereochemistry at the spirocenter and other chiral centers in the molecule.
Ring-Opening and Rearrangement Reactions: Spiroketals can undergo a variety of rearrangement and ring-opening reactions under specific conditions. Investigating the stability of the 1,4-dioxaspiro[4.5]decane ring system and its potential for controlled transformations could lead to the synthesis of novel molecular scaffolds.
Expansion of Biological Target Landscape and Mechanistic Understanding
Spirocyclic compounds are recognized for their diverse and significant biological activities, including anticancer, antimicrobial, and antioxidant properties. tandfonline.comemanresearch.orgresearchgate.netresearchgate.netnih.govtaylorandfrancis.com This suggests that this compound and its derivatives could be promising candidates for drug discovery programs.
Screening for Biological Activity: A crucial future direction will be the systematic screening of this compound and a library of its derivatives against a wide range of biological targets. Given the broad spectrum of activity of spiro compounds, assays for anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties would be highly relevant. mdpi.com Derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as ligands for sigma-1 receptors, suggesting a potential neurological application. nih.gov
Mechanistic Studies: Should biological activity be identified, subsequent research will need to focus on elucidating the mechanism of action. This would involve identifying the specific molecular targets and pathways through which the compound exerts its effects. The three-dimensional nature of spiro compounds is thought to be key to their ability to interact with biological targets. researchgate.net
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a range of analogues of this compound will be essential for establishing structure-activity relationships. This will provide insights into the structural features required for optimal biological activity and guide the design of more potent and selective compounds.
| Potential Biological Activity | Rationale based on Analogous Compounds |
| Anticancer | Many spiro compounds exhibit cytotoxic activity against various cancer cell lines. nih.gov |
| Antimicrobial | Spiro-oxindoles and other spirocycles have shown antibacterial and antifungal properties. tandfonline.comemanresearch.org |
| Antioxidant | Spirocyclic compounds have been investigated for their ability to scavenge free radicals. nih.gov |
| Neurological | Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane are being explored as sigma-1 receptor ligands. nih.gov |
Potential Applications in Other Scientific Domains (e.g., Materials Science)
The unique structural and electronic properties of spiro compounds have led to their investigation in materials science, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs): Spiro compounds, most notably 9,9'-spirobifluorene (SBF), are widely used in OLEDs as host materials due to their high thermal stability and unique orthogonal structure. acs.org The rigid, three-dimensional framework of this compound could be functionalized with chromophores to create novel materials for OLED applications.
Polymers: Spiro orthocarbonates can undergo double ring-opening polymerization with an expansion in volume, which is a desirable property for applications such as dental composites to counteract shrinkage. nih.gov While this compound is not a spiro orthocarbonate, its spirocyclic nature could inspire the design of new monomers for polymerization with unique properties.
Organic Semiconductors: The spiro linkage can be used to connect two π-conjugated systems, influencing their electronic properties. acs.org The 1,4-dioxaspiro[4.5]decane scaffold could be incorporated into larger conjugated systems to create new organic semiconductor materials.
Q & A
Q. Table 1: Reported Biological Activities of Analogous Spirocyclic Compounds
| Study Reference | Biological Activity | Cell Line/Model | IC (µM) |
|---|---|---|---|
| [1] | Cytotoxic | MCF-7 | 20 |
| [1] | Antioxidant | Liver Homogenate | 156.3 |
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 or kinases. The spirocyclic structure’s rigidity may limit conformational flexibility, favoring selective interactions.
- MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, critical for blood-brain barrier penetration predictions.
- QSAR Models : Correlate substituent electronegativity (e.g., nitrile vs. ester) with activity .
Basic: What are the stability considerations for this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C (TGA analysis). Store at 2–8°C under inert atmosphere .
- pH Sensitivity : Hydrolyzes in strong acids (pH < 2) or bases (pH > 10), breaking the acetal ring.
- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; use amber vials .
Advanced: How does structural modification of the spirocyclic framework alter physicochemical properties?
Methodological Answer:
Modifications include:
- Ring Size : Larger spiro rings (e.g., 6-membered) increase lipophilicity (logP ↑0.5).
- Substituents : Electron-withdrawing groups (e.g., -CN) reduce pKa of adjacent protons by ~1.5 units.
- Comparative Studies : Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) shows 30% higher solubility in ethanol than the nitrile analog due to ester polarity .
Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
